N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzohydrazide
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Overview
Description
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide is a complex organic compound that features a unique structure combining a dioxolo and benzothiazol moiety with a fluorobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl intermediate, which is then reacted with 4-fluorobenzohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine: Shares the dioxolo and benzothiazol moiety but lacks the fluorobenzohydrazide group.
[1,3]dioxolo[4,5-f][1,3]benzodioxole: Similar core structure but different functional groups.
Uniqueness
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide is unique due to the presence of the fluorobenzohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c16-9-3-1-8(2-4-9)14(20)18-19-15-17-10-5-11-12(22-7-21-11)6-13(10)23-15/h1-6H,7H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANGAKVBZVTDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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